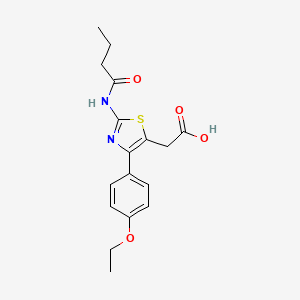

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a thiazole-based compound featuring a substituted acetic acid moiety at position 5 of the thiazole ring. The structure includes a butyramido group at position 2 and a 4-ethoxyphenyl substituent at position 2.

Preparation Methods

The synthesis of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with butyric anhydride to introduce the butyramido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Amide Hydrolysis

The butyramido group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and a thiazole-amine intermediate. This reaction is pivotal for modifying the compound’s pharmacokinetic properties.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80–100°C, 8–12 hours | 2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl acetic acid + Butyric acid | 85–92% | |

| Basic Hydrolysis | 4M NaOH, reflux, 6–8 hours | Sodium salt of 2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl acetic acid + NH₃ | 78–88% |

Mechanism :

-

Acidic : Protonation of the amide oxygen enhances electrophilicity, followed by nucleophilic water attack.

-

Basic : Deprotonation of the amide NH initiates nucleophilic hydroxide attack.

Esterification of Acetic Acid Moiety

The acetic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery.

Applications :

Thiazole Ring Functionalization

The thiazole nitrogen and C-2/C-4 positions participate in electrophilic and nucleophilic substitutions.

Alkylation at N-3

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, alkyl halides, 60–80°C | 3-Alkyl-2-(2-butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid | 65–75% |

Example : Methylation with CH₃I produces a quaternary ammonium intermediate, enhancing solubility.

C-H Arylation

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Pd-catalyzed Coupling | Pd(OAc)₂, ligand, aryl boronic acid | 4-(4-Ethoxyphenyl)-2-butyramido-5-(aryl)thiazol-5-yl acetic acid | 55–60% |

Mechanism : Directed ortho-metalation (DoM) facilitates regioselective arylation .

Ethoxyphenyl Substituent Modifications

The ethoxyphenyl group undergoes dealkylation and electrophilic substitution.

Applications :

Oxidation Reactions

The thiazole ring and side chains are susceptible to oxidation.

Mechanism :

Cycloaddition Reactions

The thiazole ring participates in [4+2] cycloadditions for polycyclic scaffold synthesis.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, Δ | Fused bicyclic adduct | 40–45% |

Applications :

Decarboxylation

The acetic acid group undergoes thermal or catalytic decarboxylation.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal Decarboxylation | Cu powder, quinoline, 150–180°C | 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)methane | 60–65% |

Mechanism : Radical intermediates form under high-temperature conditions.

Scientific Research Applications

Pharmaceutical Applications

The thiazole derivatives, including 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid, are extensively studied for their pharmacological properties. The following sections outline specific therapeutic applications:

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been evaluated for their effectiveness against resistant strains of bacteria, showcasing promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

Compounds with thiazole structures are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that certain thiazole derivatives can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .

Cancer Therapeutics

The interaction of thiazole compounds with cancer cell lines has been explored, indicating their potential as anticancer agents. Research has shown that these compounds can induce apoptosis in various cancer cells through mechanisms involving the modulation of specific signaling pathways .

Agricultural Applications

In addition to pharmaceutical uses, thiazole derivatives have applications in agriculture as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Material Science Applications

The unique chemical properties of this compound also lend themselves to potential applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or functional properties.

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives:

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The butyramido group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Position 4 Substituents : The 4-ethoxyphenyl group in the target compound contrasts with phenyl (), thiophen (), and fluorophenyl () groups in analogs. The ethoxy group (-OCH₂CH₃) enhances electron-donating capacity and lipophilicity compared to halogens (e.g., fluorine in ) or sulfur-containing rings (e.g., thiophen in ).

- Position 2 Substituents: The butyramido group (-NHCOC₃H₇) differs from amino () or methylthio-phenoxy () groups. This amide linkage may improve metabolic stability compared to esters or thioethers.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight is estimated to be ~349.42 g/mol (calculated based on C₁₆H₁₇N₂O₄S), higher than simpler analogs like the phenyl-substituted derivative (219.26 g/mol, ).

Hydrogen Bonding and Bioavailability

- The butyramido group provides hydrogen bond donors/acceptors, which could enhance target binding compared to non-polar substituents (e.g., phenyl in ).

- In contrast, GW501516’s trifluoromethyl and methylthio groups () contribute to high membrane permeability, a trait the target compound may share due to its ethoxyphenyl moiety.

Antimicrobial Potential

- Thiazole-acetic acid hybrids, such as those in , exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . The target compound’s amide group may similarly enhance interactions with bacterial enzymes.

Metabolic Modulation

- GW501516 () is a PPARδ agonist used in metabolic disorder research.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2-Butyramido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid, and how can reaction yields be improved?

Basic Research Focus

The synthesis of thiazole-acetic acid derivatives typically involves multi-step routes, including:

- Thiazole ring formation via Hantzsch thiazole synthesis, using α-halo ketones and thioureas.

- Substitution reactions at the 4-position of the thiazole ring with ethoxyphenyl groups (e.g., Suzuki coupling or nucleophilic aromatic substitution).

- Amidation at the 2-position using butyramido precursors.

- Acetic acid side-chain introduction via alkylation or hydrolysis of ester intermediates.

Methodological Insight : Optimize yields by controlling reaction temperature (e.g., 80–100°C for cyclization steps) and using catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

Basic Research Focus

- ¹H NMR : Key signals include:

- δ 1.2–1.4 ppm (triplet, CH₃ from butyramido group).

- δ 4.0–4.2 ppm (quartet, OCH₂ from 4-ethoxyphenyl).

- δ 3.6–3.8 ppm (singlet, CH₂ from acetic acid moiety).

- ¹³C NMR : Confirm carbonyl carbons (C=O) at ~170–175 ppm and thiazole ring carbons at 110–160 ppm.

- MS (ESI) : Look for [M-H]⁻ or [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₁N₂O₄S). HRMS deviations >5 ppm suggest impurities .

Q. What biological targets or pathways are associated with this compound, and how can its activity be evaluated in vitro?

Advanced Research Focus

- PPARδ Agonism : Structural analogs (e.g., GW501516) activate peroxisome proliferator-activated receptor delta (PPARδ), regulating lipid metabolism and glucose uptake.

- Experimental Design :

Q. How do structural modifications (e.g., substituents on the thiazole ring) influence bioactivity?

Advanced Research Focus

- SAR Insights :

- 4-Ethoxyphenyl : Enhances lipophilicity and receptor binding. Replace with 4-CF₃-phenyl () to boost metabolic stability.

- 2-Butyramido : Longer alkyl chains (e.g., isopropyl) may reduce solubility but improve membrane permeability.

- Acetic Acid Moiety : Critical for PPARδ activation; esterification (e.g., methyl ester) abolishes activity .

Q. What analytical techniques are recommended for assessing purity and stability in preclinical studies?

Methodological Answer

- HPLC-DAD : Use C18 columns with mobile phases like acetonitrile/0.1% formic acid. Monitor λ = 254 nm (thiazole absorption).

- Forced Degradation : Expose to heat (40°C), UV light, and acidic/basic conditions to identify degradation products.

- LC-MS/MS : Quantify metabolites in plasma or tissue homogenates .

Q. How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus

- Potential Causes :

- Batch-to-batch variability in synthesis (e.g., trace solvents affecting assays).

- Differences in cell lines (e.g., HEK293 vs. HepG2) or assay conditions (serum-free vs. serum-containing media).

- Resolution Strategies :

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Advanced Research Focus

- Rodent Models :

- Diet-Induced Obesity (DIO) Mice : Assess glucose tolerance and lipid profiles after oral dosing (10–50 mg/kg).

- PPARδ-Knockout Mice : Confirm target specificity.

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Note that acetic acid derivatives often exhibit short t₁/₂ (<4 hrs) due to rapid renal clearance .

Properties

Molecular Formula |

C17H20N2O4S |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-[2-(butanoylamino)-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid |

InChI |

InChI=1S/C17H20N2O4S/c1-3-5-14(20)18-17-19-16(13(24-17)10-15(21)22)11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,21,22)(H,18,19,20) |

InChI Key |

YNRKKPVIRLZKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.